5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Descripción general

Descripción

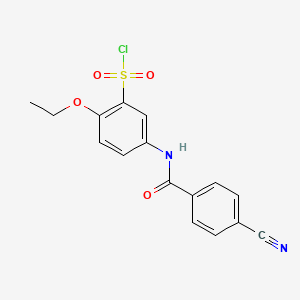

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS: 680618-02-4) is a benzenesulfonyl chloride derivative featuring a 4-cyanobenzamido substituent at the 5-position and an ethoxy group at the 2-position of the benzene ring. Its molecular formula is C₁₆H₁₃ClN₂O₄S, with a calculated molecular weight of 364.81 g/mol. This compound is recognized for its sulfonyl chloride moiety, a reactive functional group widely used in synthesizing sulfonamides, which are pivotal in medicinal chemistry and materials science .

Synonymously termed 5-[(4-Cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride, it has been cataloged by suppliers such as ABChem (Product ID: AB1357) .

Actividad Biológica

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H16ClN3O3S. Its structure includes a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonyl chloride moiety can react with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.

Enzyme Inhibition

Research indicates that this compound can inhibit several key enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on proteases, which play crucial roles in various physiological processes, including cell signaling and immune responses.

Antimicrobial Activity

Preliminary studies have demonstrated the antimicrobial properties of this compound. It exhibits activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways.

Research Findings

| Study | Focus | Results |

|---|---|---|

| Study A | Antimicrobial Activity | Inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study B | Anticancer Activity | Induction of apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM. |

| Study C | Enzyme Inhibition | Significant inhibition of serine proteases with IC50 values ranging from 10 to 20 µM. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased markers for apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics but may undergo significant metabolic transformation in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride?

The compound is synthesized via sulfonylation of a precursor amine using sulfonyl chloride reagents. A common approach involves reacting the corresponding benzamide derivative with chlorosulfonic acid or thionyl chloride (SOCl₂) in aprotic solvents like dichloromethane (DCM) or benzene. For example, analogous sulfonyl chlorides are synthesized under reflux conditions (4–12 hours) with catalytic N,N-dimethylformamide (DMF) to enhance reactivity . Post-reaction, the product is isolated via solvent removal under reduced pressure and purified by recrystallization.

Q. Which spectroscopic methods are critical for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), cyanobenzamido moiety (aromatic protons and carbons), and sulfonyl chloride (-SO₂Cl) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves bond lengths and angles, particularly verifying the sulfonyl chloride group’s geometry.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns.

Q. What are the recommended storage conditions to ensure stability?

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) at –20°C in airtight, amber glass vials is advised. Desiccants like silica gel should be used in storage containers .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation?

Low yields often arise from competing hydrolysis or incomplete activation of the sulfonyl chloride group. Strategies include:

- Controlled Reagent Addition : Slow addition of SOCl₂ to prevent exothermic side reactions.

- Solvent Selection : Anhydrous DCM or toluene minimizes water interference.

- Catalysis : DMF (1–2 mol%) accelerates sulfonylation by forming reactive intermediates .

- Temperature Gradients : Starting at 0°C and gradually warming to room temperature improves selectivity .

Q. How does the electron-withdrawing cyano group influence reactivity in downstream applications?

The 4-cyanobenzamido moiety enhances electrophilicity at the sulfonyl chloride site, facilitating nucleophilic substitutions (e.g., with amines to form sulfonamides). This property is leveraged in medicinal chemistry to create protease inhibitors or kinase-targeting agents, as seen in analogous sulfonyl chloride derivatives .

Q. What protocols mitigate decomposition during biological activity assays?

- Buffered Solutions : Use pH-stable buffers (e.g., PBS at pH 7.4) to avoid acidic/basic hydrolysis.

- Short Incubation Times : Limit exposure to aqueous environments during in vitro assays.

- Prodrug Strategies : Convert the sulfonyl chloride to a stable prodrug (e.g., sulfonamide) for intracellular activation .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or hydrolysis byproducts. Mitigation includes:

- Purity Validation : HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.

- Control Experiments : Compare activity of the parent compound with its hydrolyzed form (sulfonic acid).

- Structural Analog Studies : Test derivatives with modified substituents to isolate pharmacophoric contributions .

Q. Methodological Challenges

Q. What are the limitations of crystallographic analysis for this compound?

- Crystal Quality : Poor crystal growth due to hygroscopicity requires strict moisture control during crystallization.

- Disorder in Aromatic Rings : Partial rotation of the ethoxy or cyanobenzamido groups may complicate refinement. SHELXL’s TWIN and BASF commands can model disorder .

Q. How to design stability-indicating assays for formulation studies?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- Analytical Monitoring : Use UPLC-MS to track hydrolysis products (e.g., sulfonic acid) and quantify degradation kinetics .

Q. Applications in Drug Discovery

Q. What in vitro models are suitable for evaluating antitumor potential?

Sulfonyl chlorides are precursors to sulfonamides, which are screened against cancer cell lines (e.g., NCI-60 panel) for growth inhibition. Protocols involve:

- Dose-Response Curves : 72-hour exposure at 0.1–100 µM concentrations.

- Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and Western blotting for caspase activation .

Q. Can this compound serve as a radiolabeling agent?

The sulfonyl chloride group can react with amines in peptides or antibodies for ¹²⁵I or ⁶⁸Ga labeling. Optimization requires:

- Chelator Design : Linkers (e.g., DOTA-NHS ester) to minimize steric hindrance.

- Radio-TLC : Validate radiochemical purity (>95%) post-labeling .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 5-(4-cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can be contextualized against analogs, such as 2-ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride (CAS: 680618-05-7). Below is a detailed comparative analysis:

Structural and Functional Differences

- Substituent at the Benzamido Group: Target Compound: 4-Cyanobenzamido (–CONHC₆H₄–CN). Analog: 4-Formylbenzamido (–CONHC₆H₄–CHO). The cyano group (–CN) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfonyl chloride moiety, whereas the formyl group (–CHO) is a moderately electron-withdrawing aldehyde that may participate in condensation reactions .

Molecular Weight :

Data Table: Comparative Analysis

Availability and Commercial Considerations

While this compound is discontinued, researchers may explore custom synthesis or alternative intermediates like the formyl analog.

Propiedades

IUPAC Name |

5-[(4-cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)19-16(20)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEWIFIYUSISGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695743 | |

| Record name | 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-02-4 | |

| Record name | 5-[(4-Cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.